Avoid pan-JAK off-target effects. ZM39923 is a selective JAK3 inhibitor (>500-fold vs JAK1) and potent TGM2 inhibitor. It converts to active metabolite ZM 449829 in aqueous buffer (prodrug).
ZM39923 is a potent, cell-permeable inhibitor primarily targeting Janus kinase 3 (JAK3), an enzyme critical for cytokine signaling in the development and function of lymphocytes. [1] Unlike many kinase inhibitors that target a broad range of related enzymes, ZM39923 offers a more selective profile, making it a valuable tool for dissecting specific immune signaling pathways. In addition to its effects on JAK3, it is also a highly potent inhibitor of tissue transglutaminase (TGM2), an enzyme involved in protein cross-linking, cell adhesion, and signal transduction. [2] This dual-activity profile presents unique opportunities for investigating the interplay between these two distinct signaling molecules.
Choosing a generic pan-JAK inhibitor or a different selective inhibitor instead of ZM39923 can lead to misinterpreted results and flawed conclusions. Substitutes lack the specific selectivity profile of ZM39923, potentially confounding experiments by inhibiting JAK1 or JAK2. [1] Furthermore, two critical and unusual properties make ZM39923 non-interchangeable: its potent co-inhibition of TGM2, and its defined instability in neutral aqueous buffer, where it converts to the active compound ZM 449829. [REFS-2, REFS-3] These factors are not present in common substitutes and are essential considerations for experimental design, particularly in cell-based assays where compound stability and off-target effects are paramount.
ZM39923 demonstrates significant selectivity for JAK3 over other kinases. In enzymatic assays, it inhibited JAK3 with a pIC50 of 7.1. In contrast, its activity against JAK1 was substantially lower (pIC50 = 4.4), and it showed insignificant inhibition of other tyrosine kinases like Lck and CDK4 (pIC50 < 5.0). [1] This selectivity profile is critical for experiments aiming to isolate the specific biological functions of JAK3 without confounding effects from the inhibition of other JAK isoforms.
| Evidence Dimension | Kinase Inhibition (pIC50) |
| Target Compound Data | JAK3: 7.1 |
| Comparator Or Baseline | JAK1: 4.4 | EGFR: 5.6 | CDK4: < 5.0 |
| Quantified Difference | Over 500-fold more potent against JAK3 than JAK1. |
| Conditions | In vitro enzymatic assays. |
This allows for the precise attribution of experimental outcomes to JAK3 inhibition, avoiding the ambiguous results common with pan-JAK inhibitors.
Beyond its primary activity on JAK3, ZM39923 is an exceptionally potent inhibitor of human tissue transglutaminase (TGM2), with a reported IC50 of 10 nM. [1] This level of potency is comparable to its activity against JAK3 (IC50 ≈ 79 nM). This dual-inhibitor characteristic is highly unusual and makes ZM39923 a specialized tool for studying pathways where both JAK3 and TGM2 may be relevant.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | TGM2: 10 nM |
| Comparator Or Baseline | JAK3: ~79 nM |
| Quantified Difference | Exhibits potent, nanomolar inhibition against two distinct enzyme classes. |
| Conditions | In vitro enzymatic assays with purified human TGM2. |
This compound enables novel research into the crosstalk between kinase signaling and protein cross-linking pathways, which is not possible with a standard kinase inhibitor.
A critical handling parameter of ZM39923 is its limited stability in neutral aqueous solutions. It has been shown to break down with a half-life (t½) of 36 minutes at pH 7.43 and 25°C. The breakdown product, ZM 449829, is also a potent JAK3 inhibitor. This property means ZM39923 effectively functions as a pro-drug in typical cell culture conditions, delivering the active inhibitor ZM 449829. This must be accounted for in experimental design and differentiates it from chemically stable inhibitors.
| Evidence Dimension | Chemical Half-life (t½) |
| Target Compound Data | 36 minutes |
| Comparator Or Baseline | Implicit baseline of a chemically stable inhibitor. |
| Quantified Difference | Rapid degradation under physiological pH and temperature. |
| Conditions | Neutral buffer (pH 7.43), 25°C. |
Awareness of this instability is crucial for reproducible results, preventing misinterpretation of data and allowing for its intentional use as a pro-drug for ZM 449829.
For practical laboratory use, ZM39923 (as the hydrochloride salt) shows good solubility in common organic solvents. Documented solubility is ≥5 mg/mL in DMSO and ≥2 mg/mL in ethanol. However, its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at approximately 0.25 mg/mL when co-solubilized with DMF. This profile supports the preparation of concentrated stock solutions in DMSO for subsequent dilution into aqueous experimental media.
| Evidence Dimension | Solubility |
| Target Compound Data | DMSO: ≥5 mg/mL | Ethanol: ≥2 mg/mL |
| Comparator Or Baseline | PBS (pH 7.2, with co-solvent): ~0.25 mg/mL |
| Quantified Difference | At least 20-fold higher solubility in DMSO compared to aqueous buffer. |
| Conditions | Standard laboratory conditions. |
This data provides clear, actionable guidance for preparing stock solutions and working concentrations, ensuring compound viability and experimental reproducibility.
For studies requiring the specific inhibition of JAK3 without significantly affecting JAK1 or JAK2, ZM39923 is a suitable tool. Its >500-fold selectivity for JAK3 over JAK1 allows for clearer interpretation of results in T-cells, B-cells, and NK cells where JAK3 is the primary signaling kinase for common gamma chain cytokines. [1]
The unique, potent dual inhibition of both TGM2 and JAK3 makes ZM39923 the ideal choice for exploring the functional relationship between these two pathways in diseases like fibrosis, cancer, or autoimmune disorders where both enzymes have been implicated. [REFS-1, REFS-2]
Given its predictable conversion in physiological buffer, ZM39923 can be procured specifically for its role as a pro-drug to deliver ZM 449829 in cell culture experiments, ensuring the active molecule is generated in situ.